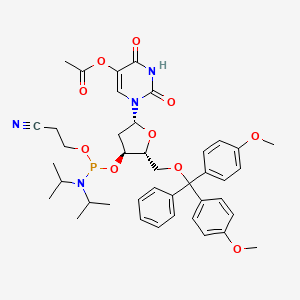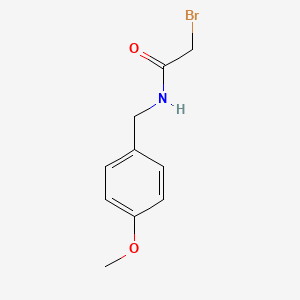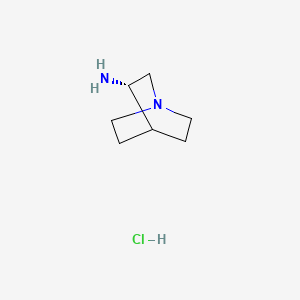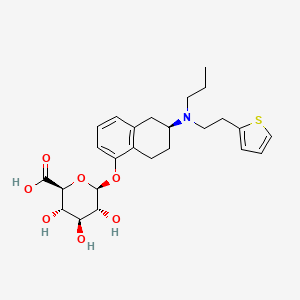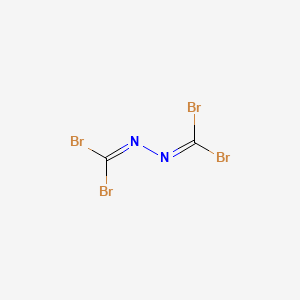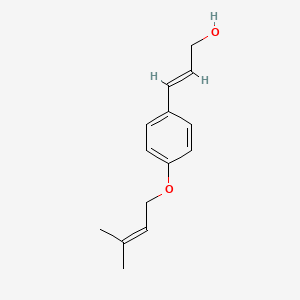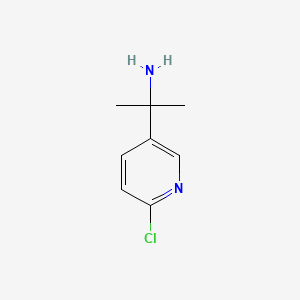![molecular formula C12H20O4 B599705 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid CAS No. 169822-66-6](/img/structure/B599705.png)
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane is a chemical compound with the molecular formula C11H20O2 . It is also known by other names such as Cyclohexanone, 2,2-dimethyl-1,3-propanediol ketal .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane consists of a spirocyclic system with two rings of five and six atoms, respectively . The compound has a molecular weight of 184.275 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane include a molecular weight of 184.2753 . The compound has an enthalpy of vaporization of 59.0 ± 0.6 kJ/mol at temperatures between 283 and 323 K .Scientific Research Applications
Crystal Structure and Thermodynamic Properties : A study by Zeng, Wang, and Zhang (2021) investigated a derivative of 1,5-dioxaspiro[5.5] which included benzimidazole moiety. The research focused on its crystal structure, thermodynamic properties, and quantum chemical computations. This study is significant for understanding the molecular structure and properties of similar compounds (Zeng, Wang, & Zhang, 2021).
Synthesis of Novel Compounds : Singh and Singh (2017) reported the efficient synthesis of novel trispiropyrrolidine/thiapyrrolizidines using a 1,5-dioxaspiro[5.5] derivative. The study highlights the compound's role in facilitating chemical reactions in a biodegradable and non-toxic solvent (Singh & Singh, 2017).
Stereochemistry and Elimination Reactions : Lawson et al. (1993) explored the stereochemistry and elimination reactions of α-bromo derivatives of simple spiroketals, including 1,7-dioxaspiro[5.5]undecane. This research provides insights into the potential synthesis pathways for spiroketal metabolites (Lawson, Kitching, Kennard, & Byriel, 1993).
Catalyst-Free Synthesis of Spiro Heterocycles : Aggarwal, Vij, and Khurana (2014) demonstrated an efficient catalyst-free synthesis of nitrogen-containing diazaspiro compounds, showcasing the versatility of 1,5-dioxaspiro[5.5] derivatives in organic synthesis (Aggarwal, Vij, & Khurana, 2014).
Preparation of Spiroacetals in Rove Beetles : Zhang, Fletcher, Dettner, Francke, and Kitching (1999) synthesized spiroacetals, including a 1,7-dioxaspiro[5.5] derivative, to study their occurrence in rove beetles. This research contributes to understanding the role of such compounds in insect communication (Zhang, Fletcher, Dettner, Francke, & Kitching, 1999).
properties
IUPAC Name |
3,3-dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2)7-15-12(16-8-11)5-3-9(4-6-12)10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJHVUGBGCVKPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCC(CC2)C(=O)O)OC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
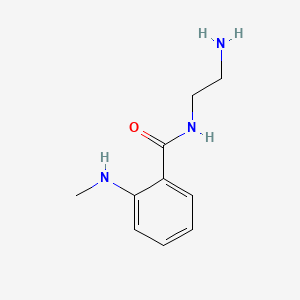
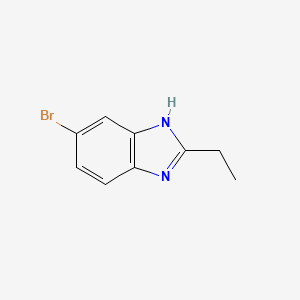
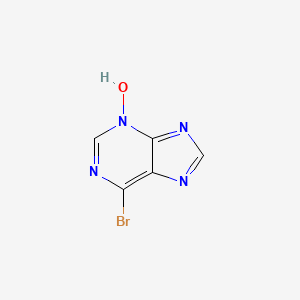
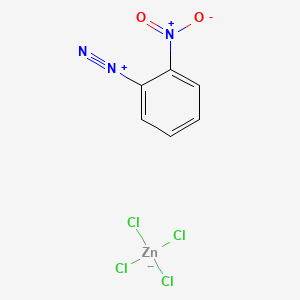
![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)
![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)
